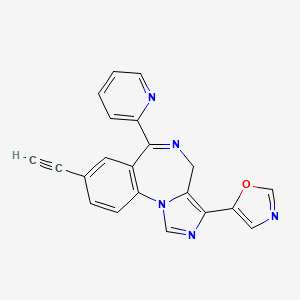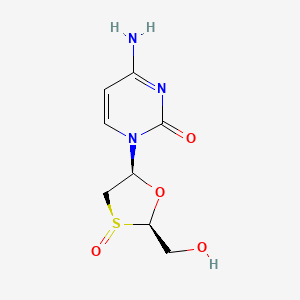
(R)-lamivudine sulfoxide
Overview
Description
®-lamivudine sulfoxide is a chiral sulfoxide derivative of lamivudine, an antiviral medication used to treat HIV and hepatitis B infections. The compound features a sulfinyl functional group attached to two carbon atoms, which imparts unique chemical properties and biological activities. The ®-enantiomer of lamivudine sulfoxide is of particular interest due to its specific stereochemistry, which can influence its interactions with biological targets.
Mechanism of Action
Target of Action
Lamivudine impurity H, also known as Lamivudine Sulfoxide, ®- or GI-138870X, is a derivative of Lamivudine, a synthetic nucleoside analogue . The primary targets of this compound are the HIV reverse transcriptase and HBV polymerase . These enzymes are crucial for the replication of the Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV), respectively .
Mode of Action
Lamivudine Sulfoxide, ®-, like its parent compound Lamivudine, is believed to inhibit the replication of HIV and HBV by interacting with their respective enzymes . It is phosphorylated intracellularly to its active form, lamivudine triphosphate (L-TP) . This active metabolite is then incorporated into the viral DNA, leading to DNA chain termination . This process effectively halts the replication of the virus .
Biochemical Pathways
The biochemical pathway primarily affected by Lamivudine Sulfoxide, ®- is the viral DNA synthesis pathway . By inhibiting the enzymes responsible for viral replication (HIV reverse transcriptase and HBV polymerase), this compound disrupts the normal progression of this pathway . The downstream effect is a reduction in the production of new viral particles, thereby controlling the spread of the virus within the host .
Pharmacokinetics
The pharmacokinetics of Lamivudine Sulfoxide, ®- are likely to be similar to those of its parent compound, Lamivudine . Lamivudine is rapidly absorbed after oral administration, with maximum serum concentrations usually attained 0.5 to 1.5 hours after the dose . It has good bioavailability and is widely distributed into total body fluid . Approximately 70% of an oral dose is eliminated renally as unchanged drug . The dominant elimination half-life of Lamivudine is approximately 5 to 7 hours .
Result of Action
The primary result of the action of Lamivudine Sulfoxide, ®- is the inhibition of viral replication . By terminating the viral DNA chain during replication, this compound prevents the production of new viral particles . This can lead to a decrease in viral load and potentially slow the progression of diseases caused by these viruses .
Action Environment
The action of Lamivudine Sulfoxide, ®-, like that of many other pharmaceuticals, can be influenced by various environmental factors. For instance, the pH of the gastrointestinal tract can affect the absorption of the drug. Renal function can also impact the drug’s elimination from the body . .
Biochemical Analysis
Biochemical Properties
Lamivudine Impurity H, like Lamivudine, is likely to interact with various enzymes, proteins, and other biomolecules. Lamivudine is known to inhibit both types (1 and 2) of HIV reverse transcriptase as well as the reverse transcriptase of hepatitis B . It needs to be phosphorylated to its triphosphate form before it becomes active . Lamivudine triphosphate also inhibits cellular DNA polymerase . The biochemical interactions of Lamivudine Impurity H may be similar, but specific studies are needed to confirm this.
Cellular Effects
Lamivudine has been shown to disrupt viral DNA synthesis in HIV-1 and HBV-infected cells
Molecular Mechanism
Lamivudine, once phosphorylated to its triphosphate form, competes for incorporation into viral DNA, thereby inhibiting the action of reverse transcriptase and disrupting viral DNA synthesis . It’s possible that Lamivudine Impurity H may have a similar mechanism of action.
Temporal Effects in Laboratory Settings
A study on Lamivudine showed that it reached peak plasma concentrations 1–4 hours after dosing and gradually decreased during the remaining observation period .
Dosage Effects in Animal Models
There is limited information available on the dosage effects of Lamivudine Impurity H in animal models. A study on Lamivudine in a mouse model of Down syndrome showed improved cognition, suggesting potential therapeutic applications .
Metabolic Pathways
Lamivudine is known to be metabolized to its triphosphate form by intracellular kinases . It’s plausible that Lamivudine Impurity H may be involved in similar metabolic pathways.
Transport and Distribution
Lamivudine is known to be transported into cells via nucleoside transporters . It’s possible that Lamivudine Impurity H may be transported and distributed in a similar manner.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-lamivudine sulfoxide typically involves the asymmetric oxidation of lamivudine. One common method employs chiral oxidizing agents or catalysts to achieve enantioselective oxidation. For example, the use of chiral sulfoxide reductases has been reported to prepare chiral sulfoxides through kinetic resolution . Another approach involves the use of oxidizing agents such as Oxone® in the presence of potassium thioacetate, which selectively oxidizes sulfides to sulfoxides under mild conditions .
Industrial Production Methods
Industrial production of ®-lamivudine sulfoxide may involve large-scale asymmetric oxidation processes using biocatalysts or chemical catalysts. The choice of method depends on factors such as cost, efficiency, and environmental impact. Biocatalytic methods are often preferred due to their high enantioselectivity and mild reaction conditions .
Chemical Reactions Analysis
Types of Reactions
®-lamivudine sulfoxide undergoes various chemical reactions, including:
Oxidation: Further oxidation of ®-lamivudine sulfoxide can produce the corresponding sulfone.
Reduction: Reduction of ®-lamivudine sulfoxide can yield the parent sulfide.
Substitution: The sulfinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or Oxone® are commonly used.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as thiols or amines can react with the sulfinyl group under appropriate conditions.
Major Products
Oxidation: Produces the corresponding sulfone.
Reduction: Produces the parent sulfide.
Substitution: Yields various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
®-lamivudine sulfoxide has several scientific research applications:
Chemistry: Used as a chiral building block in asymmetric synthesis.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its antiviral properties and potential therapeutic applications.
Industry: Utilized in the synthesis of chiral pharmaceuticals and other fine chemicals
Comparison with Similar Compounds
Similar Compounds
Lamivudine: The parent compound, used as an antiviral medication.
Sulfones: Oxidized derivatives of sulfoxides with similar chemical properties.
Sulfoximines: Chiral sulfur compounds with a similar structure but different functional groups.
Uniqueness
®-lamivudine sulfoxide is unique due to its specific stereochemistry and the presence of the sulfinyl group, which imparts distinct chemical reactivity and biological activity. Its enantioselective synthesis and potential therapeutic applications make it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
4-amino-1-[(2R,3R,5S)-2-(hydroxymethyl)-3-oxo-1,3-oxathiolan-5-yl]pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O4S/c9-5-1-2-11(8(13)10-5)6-4-16(14)7(3-12)15-6/h1-2,6-7,12H,3-4H2,(H2,9,10,13)/t6-,7+,16+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJMQAXFNQNADRZ-AJHSIVBLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(S1=O)CO)N2C=CC(=NC2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](O[C@H]([S@@]1=O)CO)N2C=CC(=NC2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
160552-54-5 | |
| Record name | Lamivudine sulfoxide, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160552545 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LAMIVUDINE SULFOXIDE, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3SN4QFF34D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



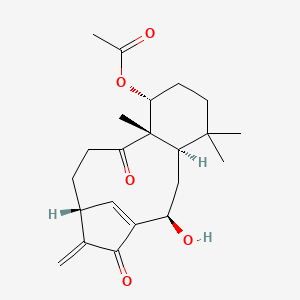
![4,8-Dihydroxy-5,5,7,9,13-pentamethyl-16-[1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]-1-oxacyclohexadeca-10,13-diene-2,6-dione](/img/structure/B608367.png)
![Carbamic acid, N-[5-(2-deoxy-beta-D-erythro-pentofuranosyl)-3,4,5,6-tetrahydro-4-oxo-1,3,5-triazin-2-yl]-, heptyl ester](/img/structure/B608368.png)
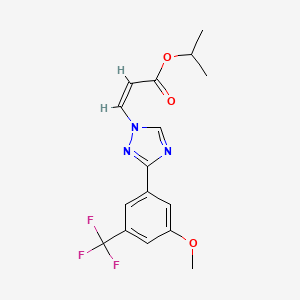
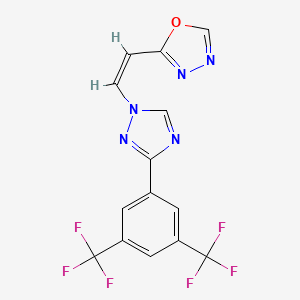
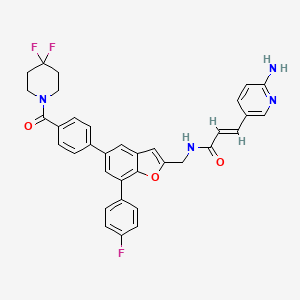
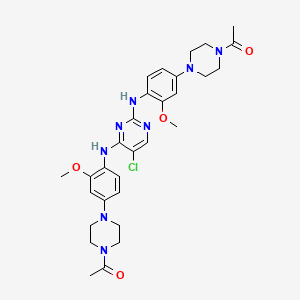
![2,3-dihydroxybutanedioic acid;N-[[4-[[1H-imidazol-2-ylmethyl-[(1-methylimidazol-2-yl)methyl]amino]methyl]phenyl]methyl]-N-methyl-N',N'-dipropylbutane-1,4-diamine](/img/structure/B608379.png)
